

# Spectroscopic Profile of Bis(2-formylphenyl) Ether: A Technical Guide

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## Compound of Interest

Compound Name: Bis(2-formylphenyl) Ether

Cat. No.: B1268485

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **Bis(2-formylphenyl) ether**. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Summary of Spectral Data

The following tables summarize the key spectral data obtained for **Bis(2-formylphenyl) ether**.

**Table 1:  $^1\text{H}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.51	s	2H	Aldehydic H
7.99	dd	2H	Aromatic H
7.61	t	2H	Aromatic H
7.32	t	2H	Aromatic H
6.96	d	2H	Aromatic H

Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz

**Table 2:  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
189.5	Aldehydic C=O
160.7	Aromatic C-O
135.9	Aromatic C-H
128.9	Aromatic C-CHO
127.8	Aromatic C-H
124.5	Aromatic C-H
119.9	Aromatic C-H

Note: The assignments are based on typical chemical shift ranges for the functional groups present.

**Table 3: IR Spectral Data**

Frequency ( $\text{cm}^{-1}$ )	Intensity	Assignment
~2850, ~2750	Medium	Aldehydic C-H stretch
~1700	Strong	Aromatic Aldehyde C=O stretch
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1240	Strong	Aryl-O-Aryl asymmetric C-O-C stretch
~1150	Strong	Aryl-O-Aryl symmetric C-O-C stretch
~750	Strong	Ortho-disubstituted C-H bend

Note: The values are typical for aromatic aldehydes and diaryl ethers.

## Experimental Protocols

The spectral data presented in this guide are based on standard laboratory procedures for NMR and IR spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

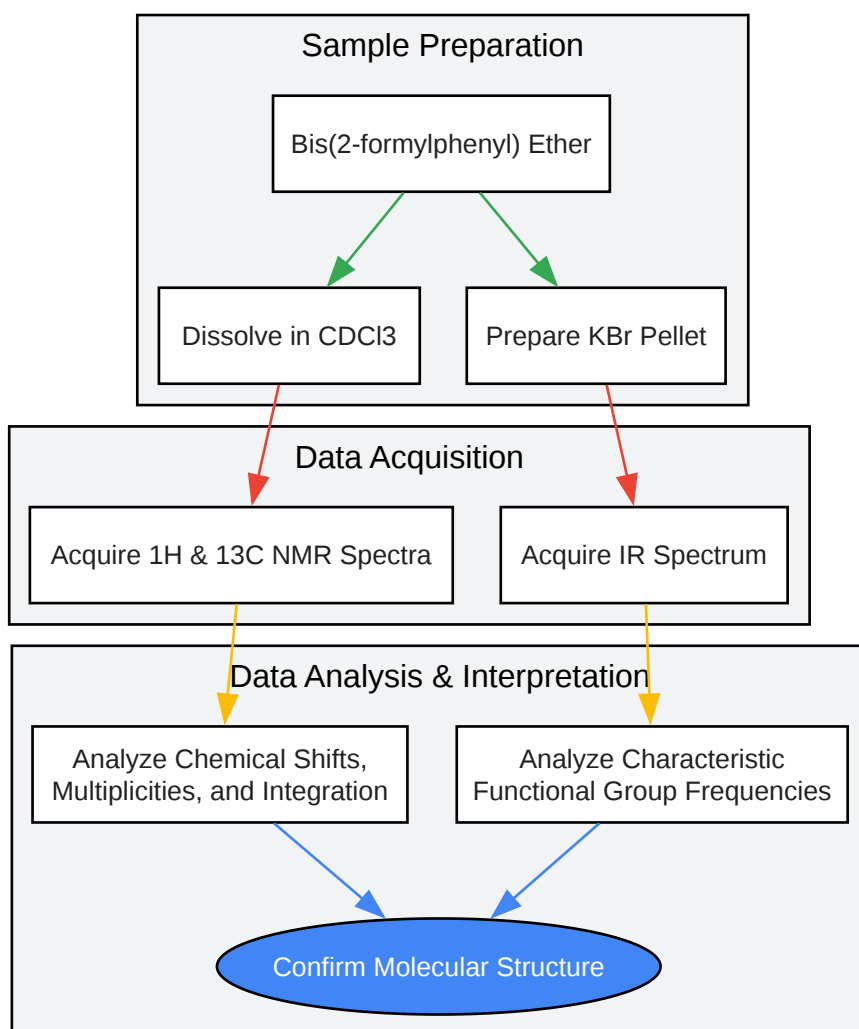
A solution of **Bis(2-formylphenyl) ether** is prepared by dissolving approximately 10-20 mg of the compound in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer. For  $^1\text{H}$  NMR, the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00). For  $^{13}\text{C}$  NMR, the solvent peak is used as a reference.

## Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained from a solution of the compound in a suitable solvent. The spectrum is recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the spectral analysis of **Bis(2-formylphenyl) ether**, from sample preparation to data interpretation.



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Caption: Workflow for the spectral analysis of **Bis(2-formylphenyl) ether**.

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